molecular formula C11H17NO3 B8051229 Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B8051229
M. Wt: 211.26 g/mol
InChI Key: ILMIVCFTQLIRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 854137-66-9) is a bicyclic β-lactam derivative with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The compound features a [3.2.0] bicyclic framework, a ketone group at position 7, and a tert-butyl ester moiety at position 2. This structure is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of β-lactam antibiotics and enzyme inhibitors. Its tert-butyl group enhances solubility during synthesis, acting as a protective group for the carboxylate functionality .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMIVCFTQLIRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to various bioactive compounds. Its applications in drug design include:

  • Analgesics : Research has indicated that derivatives of bicyclic compounds can exhibit analgesic properties. The structural features of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane suggest it could serve as a lead compound for developing new pain relief medications.
  • Antimicrobial Agents : Studies have shown that bicyclic azabicyclo compounds possess antimicrobial activity. This compound could be modified to enhance its efficacy against bacterial strains.

Case Study: Analgesic Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of bicyclic compounds and evaluated their analgesic properties in animal models. The findings suggested that modifications at the nitrogen atom significantly influenced the analgesic activity, indicating that similar modifications on tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane could yield potent analgesics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique bicyclic structure, enabling the formation of complex molecules through various chemical reactions:

  • Building Block for Complex Molecules : Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane can be utilized as a building block in synthesizing more complex organic molecules, including those used in pharmaceuticals and agrochemicals.

Data Table: Synthetic Applications

Reaction TypeExample OutcomeReference
Nucleophilic SubstitutionFormation of esters
Cyclization ReactionsFormation of larger rings
Functional Group ModificationEnhanced reactivity

Material Science

Recent advancements have explored the use of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane in material science, particularly in the development of polymers and nanomaterials:

  • Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer chemistry, contributing to the production of materials with desirable mechanical properties.

Case Study: Polymer Development

Research published in Polymer Chemistry demonstrated the incorporation of azabicyclo compounds into polymer chains resulted in enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Frameworks

Ring Size and Substituent Positioning
  • Target Compound : [3.2.0] bicyclic system with 7-oxo and 2-tert-butyl carboxylate groups .
  • Analog 1: tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2) Features a [2.2.1] bicyclic system with a ketone at position 3. Molecular formula: C₁₁H₁₇NO₃ (same as target), but reduced ring strain due to the [2.2.1] framework may alter reactivity .
  • Analog 2 : tert-Butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 198835-04-0)
    • Larger [2.2.2] octane ring with a ketone at position 4.
    • Increased steric bulk may reduce enzymatic recognition compared to the [3.2.0] system .
Functional Group Modifications
  • Analog 3: tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 167081-32-5) Ketone at position 3 instead of 6.

Comparison with β-Lactam Antibiotics

β-lactam antibiotics, such as amoxicillin and dicloxacillin, share the [3.2.0] bicyclic core but incorporate a sulfur atom (4-thia-1-azabicyclo[3.2.0]heptane). Key differences include:

  • Sulfur Substitution : Replaces oxygen in the ring, increasing ring strain and reactivity toward bacterial penicillin-binding proteins .
  • Biological Activity: The target compound lacks the thia group and 6-aminoacyl side chain, rendering it inactive as an antibiotic but valuable as a synthetic precursor .

Clavulanic Acid Derivatives

Clavulanate potassium (CAS: 61177-45-5), a β-lactamase inhibitor, shares the [3.2.0] bicyclic system but includes:

  • Hydroxyethylidene Moiety : At position 3, enabling covalent binding to β-lactamase enzymes and irreversible inhibition .
  • Potassium Salt Form : Enhances water solubility and bioavailability compared to the neutral tert-butyl ester .

Diazabicyclo Derivatives

  • Analog 5 : tert-Butyl (1r,5r)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS: 370880-27-6)
    • Contains two nitrogen atoms in the bicyclic framework.
    • The additional amine increases basicity, facilitating salt formation for improved pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Bicyclic System Oxo Position Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound 854137-66-9 [3.2.0] 7 C₁₁H₁₇NO₃ 211.26 Tert-butyl ester
Analog 1 198835-06-2 [2.2.1] 5 C₁₁H₁₇NO₃ 211.26 Reduced ring strain
Analog 4 N/A [3.2.0] 6 C₁₉H₂₃Cl₂NO₃ 384.11 Chloro substituents
Clavulanate Potassium 61177-45-5 [3.2.0] 7 C₈H₈KNO₅ 237.25 Hydroxyethylidene group

Biological Activity

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, also known as cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial applications. This article explores the compound's biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C11H17NO3
  • Molar Mass : 211.26 g/mol
  • CAS Number : 1263379-01-6

This compound functions primarily as an antibiotic adjuvant. Its mechanism involves inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound enhances the efficacy of existing antibiotics against resistant bacterial strains.

Antibacterial Efficacy

Recent studies have highlighted the compound's effectiveness against a range of Gram-negative bacteria, including:

Pathogen Activity Reference
Acinetobacter baumanniiSignificant inhibition of growth
Escherichia coliEnhanced activity when combined with β-lactams
Klebsiella pneumoniaeEffective in restoring carbapenem activity

The compound shows promise in overcoming antibiotic resistance by restoring the potency of β-lactam antibiotics against resistant strains.

Case Studies

  • In Vivo Studies : A study involving murine models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues when used alongside standard antibiotic therapy. This suggests a synergistic effect that could be crucial for clinical applications.
  • In Vitro Assays : Laboratory assays have confirmed that the compound effectively inhibits the activity of various β-lactamases, thereby prolonging the effectiveness of antibiotics like piperacillin and tazobactam against resistant strains of Enterobacteriaceae.

Research Findings

Research has shown that derivatives of this compound can be synthesized to enhance its antibacterial properties further. For instance, modifications at specific positions on the bicyclic structure have led to increased potency against certain β-lactamase producing bacteria.

Q & A

Q. What are the common synthetic routes for Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate?

The synthesis typically involves bicyclic precursors reacting with tert-butyl chloroformate under basic conditions. For example, tert-butyl esters are formed via nucleophilic substitution, where the choice of base (e.g., triethylamine) and solvent (e.g., dichloromethane) significantly impacts yield. Protective groups, such as tert-butyloxycarbonyl (Boc), are critical for nitrogen atom protection during cyclization steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. 1^1H and 13^13C NMR confirm bicyclic structure and ester functionality, while IR identifies carbonyl stretching (~1700 cm1^{-1}) and Boc group vibrations. Mass spectrometry (MS) validates molecular weight (e.g., C11_{11}H17_{17}NO3_3, MW 211.26) .

Q. What biological activities have been reported for this compound or its analogs?

Structurally related bicyclic β-lactams exhibit antibacterial properties. For instance, Cr(III) complexes of similar azabicyclo compounds show activity against Gram-positive bacteria, likely via metal coordination to bacterial cell walls .

Q. How is purity assessed, and what are common impurities?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard. Impurities may include des-methyl analogs or oxidized byproducts, which are monitored using reference standards (e.g., Sulbactam-related substances) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

The bicyclo[3.2.0] framework introduces stereochemical complexity. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may control stereocenters. X-ray crystallography or NOE NMR experiments are essential for confirming configurations .

Q. What strategies optimize reaction yields in multi-step syntheses?

Reaction optimization includes:

  • Temperature control : Low temperatures (−20°C) reduce side reactions during esterification.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) accelerate cyclization steps .

Q. How do structural modifications impact enzyme inhibition (e.g., β-lactamases)?

Substitution at the 7-oxo position influences β-lactamase affinity. For example, introducing hydroxyimino groups (as in clavulanate analogs) enhances irreversible inhibition via covalent binding to serine residues in enzymes .

Q. What are the stability profiles under varying storage conditions?

Stability studies using accelerated degradation (40°C/75% RH) and LC-MS identify decomposition pathways. Hydrolysis of the ester group is a primary degradation route, mitigated by anhydrous storage at −20°C .

Q. How can mechanistic studies elucidate reaction pathways?

Isotopic labeling (e.g., 18^{18}O) tracks oxygen migration during oxidation. Computational methods (DFT) model transition states, while in situ IR monitors intermediate formation during cyclization .

Q. How do structural analogs compare in biological activity?

CompoundKey ModificationBioactivity
Clavulanate Potassium3-Hydroxyethylideneβ-Lactamase inhibition
Sulbactam analog (6-bromo)Bromine substitutionAntibacterial resistance
Tert-butyl 5-hydroxyiminoHydroxyimino groupEnhanced enzyme affinity
Comparative studies use MIC assays and enzyme kinetics to evaluate potency differences .

Methodological Notes

  • Data Contradictions : Discrepancies in reported yields may arise from solvent purity or reaction scale (e.g., batch vs. continuous flow) .
  • Advanced Characterization : Cryo-electron microscopy (cryo-EM) resolves enzyme-inhibitor complexes for mechanistic insights .
  • Safety : Handle tert-butyl chloroformate (lachrymator) in fume hoods with PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.